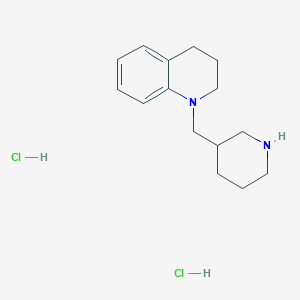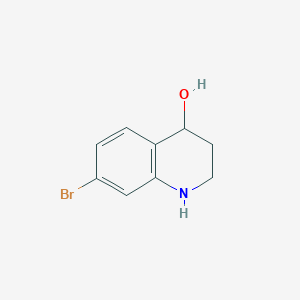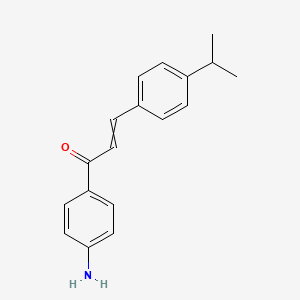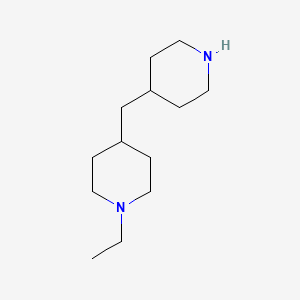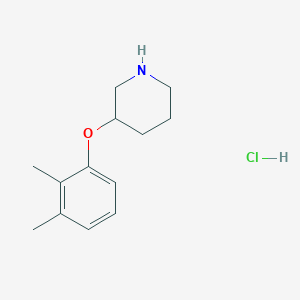
2,2,2-三氟乙基 N-(2-氧代-1,2-二氢吡啶-3-基)氨基甲酸酯
描述
2,2,2-trifluoroethyl N-(2-oxo-1,2-dihydropyridin-3-yl)carbamate (TFC) is a compound widely used in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is a versatile reagent due to its unique reactivity and solubility characteristics. TFC has a wide range of applications in drug discovery and development, and has been used as a building block in the synthesis of complex molecules.
科学研究应用
合成与除草活性
- 除草剂应用:一项研究展示了芳基(4-取代吡啶-3-基)甲基氨基甲酸酯的合成,突出了其对杂草的除草活性和对移植水稻的植物毒性。这些化合物的除草效果随结构构型而异,表明基于这些骨架开发水稻新品种的潜力 (Nakayama 等人,2012).
抗菌活性
- 抗菌化合物:对 N-(3-((4-(6-(2,2,2-三氟乙氧基)吡啶-3-基)-1H-咪唑-2-基)甲基)氧杂环-3-基)酰胺衍生物的研究展示了具有抗菌特性的新化合物的合成。这些研究强调了此类化合物在药物化学中的潜在用途,特别是在开发新的抗菌剂方面 (Reddy & Prasad,2021).
合成技术
- 合成方法:已经开发出创新的合成方法来创建带有氨基甲酸酯部分的 1,4-二氢吡啶,这对于进一步的药物应用至关重要。这些方法涉及与羟醛和苯基异氰酸酯的反应,突出了氨基甲酸酯部分在合成复杂有机骨架中的多功能性 (Habibi、Zolfigol 和 Safaee,2013).
亲电氟化
- 亲电氟化:对 Hantzsch 型 1,4-二氢吡啶的亲电氟化研究导致了新的氟化化合物的产生,显示了由于氟化基团赋予的独特性质,在药物设计和合成中开发具有重要应用的新型有机分子的潜力 (Pikun 等人,2018).
属性
IUPAC Name |
2,2,2-trifluoroethyl N-(2-oxo-1H-pyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O3/c9-8(10,11)4-16-7(15)13-5-2-1-3-12-6(5)14/h1-3H,4H2,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZCGFIORAKQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(2-oxo-1,2-dihydropyridin-3-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




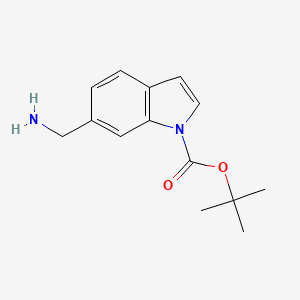
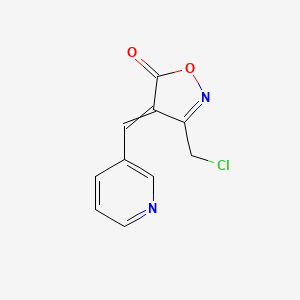
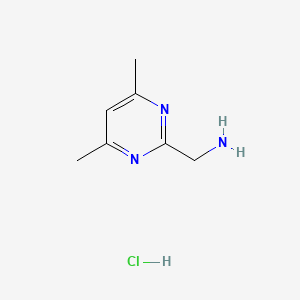
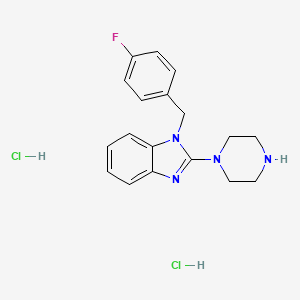
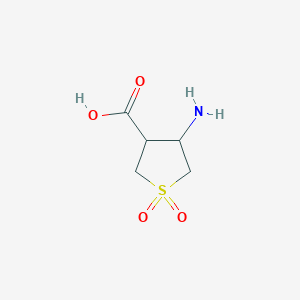
![Methyl 6-fluorobenzo[d]oxazole-2-carboxylate](/img/structure/B1440716.png)
